2-Furanacetaldehyde

Description

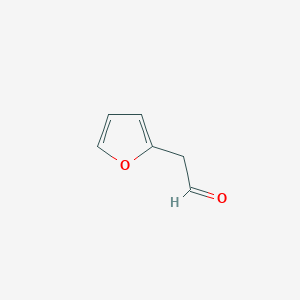

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKQTTQZURKWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449473 | |

| Record name | 2-Furanacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15022-16-9 | |

| Record name | 2-Furanacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15022-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Furanacetaldehyde 2 Furanaldehyde / Furfural

Biomass-Derived Production Routes

Biomass-derived production routes primarily focus on the synthesis of furfural (B47365), which is a key intermediate in the furan (B31954) chemical industry. While direct synthesis of 2-Furanacetaldehyde from biomass is not commonly detailed, the methodologies for furfural production lay the groundwork for potential subsequent conversions.

Pentose (B10789219) Hydrolysis and Dehydration Processes

Furfural is exclusively produced from the acid-catalyzed hydrolysis and subsequent dehydration of pentoses, predominantly xylose, found within the hemicellulose fraction of lignocellulosic biomass organic-chemistry.orgatamanchemicals.comscielo.org.coresearchgate.netwikipedia.orgontosight.airesearchgate.net. This process involves the depolymerization of pentosans (hemicellulose) into monomeric pentoses, followed by their cyclodehydration to form furfural researchgate.netgoogle.com.

Common lignocellulosic feedstocks for furfural production include agricultural residues such as corncobs, sugarcane bagasse, oat hulls, wheat bran, cotton stalks, sunflower stalks, and sawdust, all of which are rich in hemicelluloses organic-chemistry.orgatamanchemicals.comresearchgate.netwikipedia.org. The conversion typically occurs in the presence of Brønsted acids like sulfuric acid (H2SO4) or hydrochloric acid (HCl) at elevated temperatures organic-chemistry.orgscielo.org.coresearchgate.netwikipedia.org.

Process Optimization and Yield Enhancement Strategies

Optimizing the production of furfural from biomass involves careful selection of catalysts, solvents, and reaction conditions to maximize yield and minimize the formation of undesirable byproducts, such as humins, which can significantly reduce furfural yield google.comvdoc.pub.

Catalyst Selection: Brønsted acid catalysts (e.g., inorganic and organic acids) are commonly used to hydrolyze hemicellulose and dehydrate pentoses google.comresearchgate.netajol.info. Lewis acid catalysts can also be effective, with studies showing that SnCl4 can achieve superior furfural yields from beech xylan (B1165943) google.com. The combination of Lewis and Brønsted acids, such as CrCl3 and HCl, has been shown to significantly improve furfural yields from xylose in aqueous media ajol.info.

Solvent Systems: Biphasic solvent systems, such as methyl isobutyl ketone (MIBK)/water and gamma-valerolactone (B192634) (GVL)/water, are employed to enhance furfural yield by continuously extracting the formed furfural from the aqueous reaction phase, thereby minimizing its degradation researchgate.netgoogle.comnih.govwipo.int. GVL is considered a promising green solvent for this purpose google.com. Ionic liquids and deep eutectic solvents (DESs) can also be used as solvent phases to hydrolyze hemicellulose and enhance furfural yields google.comresearchgate.net.

Reaction Conditions: Key parameters influencing furfural yield include temperature, acid concentration, and reaction time. Higher temperatures (e.g., 120–210 °C) and appropriate acid concentrations are crucial for efficient conversion google.comwipo.int. For instance, optimal furfural yields from xylan liquor were observed near 170 °C with moderate sulfuric acid catalyst concentrations (e.g., 1.9 wt.%) and reaction times between 40 and 50 minutes wipo.int. Prolonged reaction times can lead to overreaction and decreased yields due to furfural degradation wipo.int.

Table 1 summarizes typical furfural yields from various biomass feedstocks and optimal conditions.

Table 1: Representative Furfural Production Yields and Conditions from Biomass

| Feedstock (Basis) | Catalyst | Conditions (Typical) | Furfural Yield | Reference |

| Corncobs (dry weight) | HCl | Hydrodistillation | 30.2% | organic-chemistry.org |

| Sugarcane Bagasse (dry weight) | HCl | Hydrodistillation | 25.8% | organic-chemistry.org |

| Eucalyptus Wood (dry weight) | HCl | Hydrodistillation | 13.9% | organic-chemistry.org |

| Xylose (pure) | Maleic Acid | 200 °C, 28 min (microwave) | 67% | researchgate.net |

| Rice Husk Xylan Liquor | H2SO4 | 168.9 °C, 1.9 wt.%, 41.24 min | 67.31% | wipo.int |

| Beech Xylan | SnCl4 (in 2-MTHF/H2O) | Biphasic system | 78.1% | google.com |

Targeted Organic Synthesis Approaches

Targeted organic synthesis approaches for this compound (C6H6O2) involve specific chemical transformations of furan-based precursors. It is important to distinguish this compound from this compound, alpha-oxo-, hydrate (B1144303) (C6H4O3.H2O, PubChem CID 108399), which has an additional carbonyl group and is often discussed in synthesis literature google.comresearchgate.net.

Oxidation of Furan Derivatives

While the oxidation of furan derivatives is a well-established area in organic chemistry, leading to various valuable compounds, specific direct oxidation methods for the synthesis of this compound (C6H6O2) from other furan derivatives are not extensively detailed in the current literature search.

Many studies focus on the oxidation of furfural (2-furanaldehyde) to 2-furoic acid (C5H4O3, PubChem CID 10839) using chemical or biocatalytic methods scielo.org.cowikipedia.orgvdoc.pubnih.govansto.gov.aumdpi.com. For example, Nocardia corallina B-276 whole cells have been shown to oxidize 2-furanaldehyde to 2-furoic acid with an 88% yield nih.govansto.gov.au. Similarly, 5-hydroxymethylfurfural (B1680220) (HMF) can be oxidized to 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA) using various catalysts and conditions ajol.info.

The synthesis of this compound, alpha-oxo-, hydrate, a related but distinct compound, can involve the oxidation of furfural derivatives or the reaction of furan-based compounds with appropriate aldehydes in the presence of catalysts google.com. However, these methods are specific to the alpha-oxo-hydrate derivative and not directly to this compound (C6H6O2).

Catalytic Reactions Involving Furan-Based Precursors

Catalytic reactions play a crucial role in the transformation of furan compounds into various products. However, specific catalytic routes directly yielding this compound (C6H6O2) from furan-based precursors are not explicitly outlined in the provided search results.

General catalytic transformations of furfural include hydrogenation to furfuryl alcohol, oxidation to furoic acid, and decarbonylation to furan atamanchemicals.comscielo.org.cowikipedia.org. For instance, palladium-catalyzed decarbonylation of furfural is an industrial method for producing furan atamanchemicals.comwikipedia.org. Palladium catalysts have also been used for the direct arylation of 2-furaldehyde (furfural) with aryl halides to produce 5-aryl-2-formylfuran derivatives organic-chemistry.org. Other catalytic approaches involve the synthesis of furan-2-ones and spiro[furan-2,3ʹ-indoline] derivatives through three-component reactions.

While "this compound" is mentioned in the context of "furan-2-acetyl chloride" synthesis, the details of its direct catalytic production are not provided. The synthesis of 2-acetylfuran, a different furan derivative, can be achieved through acylation of furan with acetic anhydride (B1165640) using catalysts like H-beta zeolites.

Isotope-Labeling Synthetic Protocols (e.g., Deuteration via Vilsmeier Conditions)

Isotope labeling is a powerful technique used in chemical synthesis for mechanistic studies, structural elucidation, and to improve the pharmacokinetic properties of pharmaceutical compounds researchgate.net. Deuteration, the incorporation of deuterium (B1214612) (²H) atoms, is a common form of stable isotope labeling researchgate.net.

General methods for synthesizing deuterated compounds include hydrothermal deuteration using heavy water (D2O) as the deuterium source, often requiring metal catalysts such as palladium or platinum at elevated temperatures researchgate.net. Flow chemistry is being explored as an efficient alternative for large-scale deuteration, offering improved selectivity and reduced decomposition.

While the Vilsmeier-Haack reaction is a known method for formylation (introduction of an aldehyde group) into activated aromatic or heteroaromatic compounds, often involving reagents like phosphorus oxychloride and N,N-dimethylformamide (DMF), specific protocols for the deuteration of this compound (C6H6O2) using Vilsmeier conditions or other direct isotope-labeling methods were not detailed in the available search results. The Vilsmeier-Haack reaction is primarily used for formylation, not typically for the direct introduction of deuterium, unless a deuterated formylating agent is employed in a specific context not found here.

Biocatalytic Synthesis Pathways

Biocatalytic approaches for producing furan compounds often involve the use of microorganisms or isolated enzymes. These methods are valued for their potential to offer high selectivity and operate under ambient conditions, reducing the need for harsh chemicals or extreme temperatures and pressures typically associated with industrial chemical processes scielo.org.co.

While microbial transformation pathways are significant in the synthesis of various furan derivatives, specific detailed research findings on the biocatalytic synthesis of This compound (CID 10926) from alcohols or aldehydes, particularly involving organisms like Nocardia corallina, are not extensively documented in the available literature.

It is important to clarify that studies involving Nocardia corallina (e.g., Nocardia corallina B-276) primarily focus on its role in the oxidation of 2-furfuryl alcohol and 2-furanaldehyde (Furfural) to produce 2-furoic acid (CID 10927) researchgate.netresearchgate.netresearcher.lifeajol.infonih.govmdpi.comwikipedia.orgmdpi.com. This biotransformation is a key area of research for detoxifying furan compounds in industrial wastewaters and for producing value-added chemicals like 2-furoic acid researchgate.netajol.infonih.govmdpi.comwikipedia.org. For instance, Nocardia corallina B-276 has been shown to oxidize 2-furfuryl alcohol with high yields (up to 98%) to 2-furoic acid, and 2-furanaldehyde (furfural) to 2-furoic acid with an 88% yield researchgate.netajol.info.

The focus of these studies is on the conversion of furfural (2-furanaldehyde) and furfuryl alcohol to 2-furoic acid, which are distinct chemical transformations from the synthesis of this compound. Information regarding the direct microbial transformation of specific alcohols or aldehydes into this compound (CID 10926) using Nocardia corallina or similar microorganisms was not identified in the conducted research.

Whole-cell catalysis and enzymatic conversion studies represent a significant area in the broader field of aldehyde synthesis. Whole-cell biocatalysts are advantageous as they are easily replicated and contain intrinsic cofactors, eliminating the need for external cofactor supplementation chemrxiv.orgmit.edu. Enzymes, on the other hand, offer high selectivity and can be engineered for specific reactions chemrxiv.orgnih.gov.

The production of aldehydes via biocatalysis often involves enzymatic oxidation, reduction, or de novo metabolic pathways chemrxiv.org. Microbial engineering efforts have focused on constructing pathways for aldehyde generation and engineering strains to accumulate these products, as aldehydes are typically not accumulated in most natural microorganisms due to their rapid endogenous conversion to corresponding alcohols nih.gov. Researchers have explored strategies to minimize this endogenous conversion and enhance the bioconversion of aldehydes to other chemical classes nih.gov.

While the general principles of whole-cell and enzymatic catalysis are applicable to aldehyde synthesis, specific research findings detailing the whole-cell or enzymatic conversion pathways directly leading to This compound (CID 10926) were not found within the scope of this research. The existing literature predominantly discusses the biotransformation of other furanic aldehydes and alcohols, such as furfural and 5-hydroxymethylfurfural, into their corresponding carboxylic acids or other derivatives nih.govmdpi.com.

Reactivity and Degradation Pathways of 2 Furanacetaldehyde 2 Furanaldehyde / Furfural

Atmospheric Chemical Reactivity

Furfural's atmospheric reactivity is primarily driven by its interactions with key tropospheric oxidants, leading to various gas-phase products and the formation of secondary organic aerosols.

Gas-Phase Reactions with Tropospheric Oxidants (e.g., Hydroxyl Radicals, Nitrate (B79036) Radicals, Chlorine Atoms)

The primary atmospheric sink for furfural (B47365) during the daytime is its reaction with hydroxyl (OH) radicals, while at night, the nitrate (NO₃) radical plays a major role. mdpi.com Furfural also reacts with chlorine (Cl) atoms. mdpi.com

Experimental studies using techniques like Fourier Transform Infrared (FTIR) spectrophotometry and gas chromatograph–mass spectrometry with a time-of-flight detector (GC–TOFMS) have been conducted to investigate these reactions. mdpi.com

Furfural can react with tropospheric oxidants through several mechanisms:

Hydrogen abstraction from the carbonyl group. mdpi.comresearchgate.netdlr.de

Electrophilic addition to the double bond of the aromatic furan (B31954) ring. mdpi.comresearchgate.net

A combination of both mechanisms. mdpi.comresearchgate.net

For reactions with OH and NO₃ radicals, theoretical studies suggest that addition to the C2 and C5 positions of the furan ring are the main pathways. Specifically, C5 addition accounts for approximately 59% of reactions, while C2 addition contributes around 40%. Hydrogen abstraction is considered a minor pathway, contributing about 0.05% for nitrate radicals and 2.8% for OH radicals. researchgate.net

Rate coefficients for the gas-phase reactions of furfural with these oxidants have been determined:

Furfural + NO₃ radical: (9.07 ± 2.3) × 10⁻¹⁴ cm³ molec.⁻¹ s⁻¹. copernicus.orgresearchgate.net

Table 1: Gas-Phase Reaction Rate Coefficients of Furfural with Tropospheric Oxidants

| Oxidant | Rate Coefficient (cm³ molec.⁻¹ s⁻¹) | Notes | Source |

| OH | Not explicitly found in snippets | Main daytime sink mdpi.com | mdpi.com |

| NO₃ | (9.07 ± 2.3) × 10⁻¹⁴ | Main nighttime sink mdpi.com | copernicus.orgresearchgate.net |

| Cl | Not explicitly found in snippets | mdpi.com |

Photolytic Degradation Processes

Furfural is sensitive to light and air, with a tendency to darken due to photochemical oxidation in the presence of light and oxygen. srce.hrnoaa.gov The photochemistry of furfural has been a subject of study. mdpi.com

In aqueous solutions, furfural undergoes photocatalytic degradation, often utilizing catalysts like TiO₂ nanoparticles under UV or sunlight irradiation. tandfonline.comnih.govnih.gov The degradation efficiency of furfural increases with reaction time, catalyst loading, and pH, but decreases with higher initial furfural concentrations. nih.govnih.gov For instance, a TiO₂–ZnO/biochar composite activated by persulfate (PS) and UV light could remove 96% of furfural within 15 minutes under optimal conditions. nih.gov

The photocatalytic degradation mechanism generally involves three steps:

Oxidation of the aldehyde group and partial oxidation of the furan ring. tandfonline.com

Cleavage of the aromatic ring. tandfonline.com

Hydrolysis and further photo-oxidation of products into final organic acids. tandfonline.com

Intermediates observed during the photo-oxidation of furfural include maleic acid and 2,3-dihydroxy-succinic (tartaric) acids. tandfonline.com

Formation Mechanisms of Secondary Organic Aerosols

Furfural is considered a potential secondary organic aerosol (SOA) former due to its cyclic aromatic structure and carbonyl group. mdpi.com SOA formation from the oxidation of furfural has been investigated with various oxidants, including chlorine atoms, OH radicals, NO₃ radicals, and ozone. mdpi.comresearchgate.net

Experiments have shown the formation of ultrafine particles (less than 1 µm in diameter) from furfural oxidation with Cl atoms, OH radicals, and ozone, but not with the nitrate radical. mdpi.com These ultrafine particles can potentially penetrate the respiratory tract and cause damage. mdpi.com

The aerosol yields obtained from these reactions are generally low, typically ranging from 0.3% to 3%. mdpi.com Reactions with chlorine atoms tend to yield the highest aerosol formation, with yields 6 to 10 times greater than those from reactions with ozone or OH radicals. mdpi.com The particle sizes are also larger for reactions with chlorine (107–523 nm diameter). mdpi.com

Factors like humidity and NOₓ levels can influence SOA formation and yield. For example, higher humidity can lead to increased SOA yields, potentially due to higher OH concentrations, faster furan decay rates, enhanced condensation of carbonyl-rich products, and aqueous-phase reactions. copernicus.org Furfural has been found to have a higher SOA forming potential than 2- and 3-methylfuran (B129892) from reactions with OH radicals. gatech.edu

Characterization of Gaseous Reaction Products (e.g., Maleic Anhydride (B1165640), 5-Chloro-2(5H)-furanone, 2-nitrofuran)

Product studies of furfural's gas-phase reactions with tropospheric oxidants have identified several key compounds:

From reactions with chlorine atoms: The main gas-phase products detected are 5-chloro-2(5H)-furanone and maleic anhydride. mdpi.comresearchgate.net Carbon monoxide (CO) and hydrogen chloride (HCl) are also generated. mdpi.com The formation of 5-chloro-2(5H)-furanone is proposed to result from C5 addition. mdpi.com

In the presence of NOₓ: 2-nitrofuran (B122572) is observed. mdpi.com

From reactions with hydroxyl radicals: Maleic anhydride and CO are confirmed products. mdpi.com Other expected products include 2-oxo-3-pentene-1,5-dialdehyde, 5-hydroxy-2(5H)-furanone, 4-oxo-2-butenoic acid, and 2,5-furandione, which are likely to remain in the gas phase and undergo further photo-oxidation. researchgate.netacs.orgnih.gov

Molar yields for the detected gas-phase products are relatively low (e.g., ~13–23% for chlorine reactions and ~9% for OH reactions in terms of total carbon), suggesting the formation of furfural products in a condensed phase, which is consistent with SOA observations. mdpi.com

Table 2: Main Gaseous Products from Furfural Oxidation

| Oxidant | Main Gaseous Products Identified | Notes | Source |

| Cl atoms | 5-chloro-2(5H)-furanone, Maleic Anhydride, CO, HCl | mdpi.comresearchgate.net | |

| OH radicals | Maleic Anhydride, CO, 2-oxo-3-pentene-1,5-dialdehyde, 5-hydroxy-2(5H)-furanone, 4-oxo-2-butenoic acid, 2,5-furandione | Some products confirmed, others expected theoretically | mdpi.comresearchgate.netacs.orgnih.gov |

| NO₃ radicals | 2-nitrofuran (in presence of NOₓ), NO₂, CO, HNO₃ | mdpi.com |

Mechanistic Postulations of Reaction Pathways (e.g., Addition, Hydrogen Abstraction)

The reaction mechanisms of furfural with atmospheric oxidants involve both addition and hydrogen abstraction.

Hydroxyl (OH) radical reactions: These are mainly initiated by OH additions to the C2 and C5 positions of the furan ring, forming adducts (R2 and R5). These adducts can then undergo rapid ring-breakage to form intermediate radicals (R2B and R5B). researchgate.netacs.orgnih.gov These intermediate radicals react slowly with O₂ under atmospheric conditions due to slightly exothermic and highly reversible additions of O₂. Instead, they react directly with other species such as O₃, NO₂, HO₂/RO₂. researchgate.netacs.orgnih.gov

Chlorine (Cl) atom reactions: The formation of products like 5-chloro-2(5H)-furanone is consistent with a C5 addition pathway. mdpi.com Hydrogen abstraction from the aldehyde group can also occur, leading to products like HCl. mdpi.com

Combustion pathways: In combustion, the main consumption pathways for furfural oxidation are identified as hydrogen abstraction reactions from the R-CHO (aldehyde) group by H, OH, O, and HO₂ radicals, producing a furfural radical. dlr.de At pyrolysis conditions, ring opening by splitting the C-O bond, followed by isomerization to form α-pyrone, is a dominant decay pathway. dlr.de

Biotransformation and Microbial Degradation

Furanic aldehydes, including furfural, are known to be highly toxic to microorganisms, posing significant challenges in processes like lignocellulosic hydrolysates fermentation. srce.hrnih.govresearchgate.netmdpi.com However, microorganisms have evolved diverse defense mechanisms and metabolic pathways to degrade these compounds. nih.gov

The microbial degradation of furfural typically begins with oxidation and/or reduction reactions to form furanic alcohol and acid forms. nih.gov A key pathway for furfural degradation proceeds via 2-furoic acid, which is then metabolized to the primary intermediate 2-oxoglutarate. nih.govmdpi.com Some studies suggest that furfural can be biotransformed into furfuryl alcohol, which can then be oxidized to furoic acid, or direct oxidation to furoic acid can occur. mdpi.com

Various microorganisms have demonstrated the ability to degrade furfural:

Cupriavidus basilensis HMF14: This Gram-negative bacterium metabolizes furfural, and its degradation pathway has been characterized at both biochemical and genetic levels. pnas.org The enzymes involved in the furfural degradation pathway are encoded by hmf genes. nih.govmdpi.com

Pseudomonas putida: Strains like P. putida Fu1 and P. putida F2 have been reported for their aerobic degradation of 2-furoic acid, a key intermediate in furfural metabolism. researchgate.netpnas.org P. putida has shown high efficiency, with complete degradation of 500 mg/L furfural within 12 hours under certain conditions. researchgate.netmdpi.com

Bacillus genus (e.g., Bacillus pasteuri, Bacillus toyonensis, Bacillus megaterium, Bacillus cereus, Bacillus subtilis, Bacillus licheniformis) : These bacteria are capable of furfural biotransformation. researchgate.netmdpi.com B. toyonensis has shown high capacity for producing 2-furoic acid from furfural. researchgate.net

Microbacterium sp. and Brevundimonas sp. : These bacterial strains, often found in consortia, are also efficient in furfural biodegradation. srce.hrresearchgate.netmdpi.com

Microbial degradation efficiency can be influenced by factors such as initial furfural concentration, pH, and the presence of co-substrates. srce.hrresearchgate.netmdpi.com For instance, a bacterial consortium showed the ability to grow and metabolize furfural at concentrations up to 4516 mg/L, achieving 100% degradation at lower concentrations. srce.hr

Table 3: Microorganisms and Products in Furfural Biotransformation

| Microorganism/Group | Key Degradation Products/Pathway | Notes | Source |

| Cupriavidus basilensis HMF14 | 2-furoic acid, then to 2-oxoglutarate | Genetic information on hmf genes available | nih.govmdpi.compnas.org |

| Pseudomonas putida | 2-furoic acid pathway | Efficient aerobic degrader | researchgate.netmdpi.compnas.org |

| Bacillus genus (e.g., B. toyonensis) | 2-furoic acid | High capacity for 2-furoic acid production | researchgate.net |

| Bacillus licheniformis, Microbacterium sp., Brevundimonas sp. | Furfuryl alcohol, 2-furoic acid | Often in consortia, efficient degraders | srce.hrmdpi.com |

Advanced Analytical Methodologies for 2 Furanacetaldehyde 2 Furanaldehyde / Furfural Studies

Chromatographic Separation Techniques

Chromatography is a cornerstone for separating 2-Furanacetaldehyde from complex matrices. Various techniques, distinguished by their stationary and mobile phases, are utilized to achieve high-resolution separation and precise quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. 6-napse.com In GC, the sample is vaporized and separated based on the components' differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. measurlabs.com

Flame Ionization Detection (FID) is a common detector paired with GC. It is highly sensitive to organic compounds containing carbon atoms. 6-napse.commeasurlabs.com As the separated compounds elute from the GC column, they are burned in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the amount of the analyte. measurlabs.commonadlabtech.com While FID provides excellent quantitative data, it does not typically offer structural information for compound identification. measurlabs.commonadlabtech.com

Mass Spectrometry (MS) , when coupled with GC, serves as a powerful tool for both qualitative and quantitative analysis. 6-napse.commonadlabtech.com The eluted compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. 6-napse.commonadlabtech.com GC-MS is particularly advantageous for identifying unknown components in a mixture. 6-napse.com The combination of GC-MS and GC-FID is often used to achieve comprehensive analysis, with MS for identification and FID for accurate quantification. measurlabs.com

Table 1: Comparison of GC-FID and GC-MS for this compound Analysis

| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Measures the current produced by the ionization of organic compounds in a hydrogen flame. measurlabs.commonadlabtech.com | Identifies compounds based on their mass-to-charge ratio after ionization. 6-napse.commonadlabtech.com |

| Primary Use | Quantitative analysis of organic compounds. measurlabs.com | Qualitative analysis and identification of unknown compounds. 6-napse.commeasurlabs.com |

| Sensitivity | High sensitivity for carbon-containing compounds. | High sensitivity and specificity, capable of detecting trace levels. monadlabtech.com |

| Identification | Does not provide structural information for identification. measurlabs.commonadlabtech.com | Provides a unique mass spectrum for definitive identification. monadlabtech.com |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, including those that are non-volatile or thermally unstable. researchgate.net It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. encyclopedia.pub

Ultraviolet (UV) Detection is a common method used with HPLC. It measures the absorbance of UV light by the analyte at a specific wavelength. This technique is suitable for compounds that possess chromophores, which are parts of a molecule that absorb UV or visible light.

Fluorescence Detection (FLD) offers higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be made fluorescent through derivatization. nih.gov In this method, the analyte is excited by a specific wavelength of light and the emitted light at a longer wavelength is measured. nih.gov For compounds like some furan (B31954) derivatives that may not be naturally fluorescent, derivatization with a fluorescent agent can be employed to enhance detection sensitivity. nih.gov HPLC with fluorescence detection has been successfully used for the sensitive determination of nitrofuran metabolites in various samples. nih.gov

Non-targeted HPLC with both UV and fluorescence detection has been employed to create chemical fingerprints for the classification and authentication of various food products, demonstrating the power of this combined approach. ub.edu

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. gpi.ac.inijrti.org It involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360), coated onto a flat carrier such as a glass plate or aluminum foil. gpi.ac.inijrti.orgliv.ac.uk The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). mendelset.com As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. mendelset.com

TLC is valuable for:

Monitoring reaction progress: It can quickly show the consumption of reactants and the formation of products. ijrti.orgmendelset.com

Purity assessment: It helps in determining the number of components in a sample. ijrti.org

Compound identification: By comparing the retention factor (Rf) value of a spot with that of a known standard. mendelset.com

Visualization of the separated spots on a TLC plate can be achieved by various means, including exposure to UV light if the compounds are UV-active, or by spraying with specific chemical reagents that react with the compounds to produce colored spots. liv.ac.ukepfl.ch For aldehydes, specific visualizing agents can be used to produce distinct spots. epfl.ch

Hyphenated Techniques (e.g., SPME/GC-FID, SPME/GC-MS)

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information about a sample. A prominent example is the coupling of Solid-Phase Microextraction (SPME) with Gas Chromatography (GC), often followed by either Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.gov The analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a GC for analysis. Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile compounds in solid or liquid samples, where the fiber is exposed to the vapor phase above the sample. nih.govnih.gov

SPME-GC-MS is a powerful combination for the analysis of volatile and semi-volatile organic compounds. nih.govrestek.com Studies have demonstrated the successful application of HS-SPME-GC-MS for the determination of aldehydes and furan derivatives in various matrices. nih.govnih.gov The choice of SPME fiber coating is crucial for efficient extraction of target analytes. nih.gov This technique offers high sensitivity and is suitable for analyzing complex samples. restek.com SPME Arrow, a newer generation of SPME devices, offers enhanced robustness and higher sample loading capacity. restek.com

The combination of SPME with GC-FID and GC-MS allows for both quantitative and qualitative analysis from a single sample injection, which is particularly advantageous when dealing with limited sample volumes. frontiersin.orgmdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 2H, 13C, Nematic-phase)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. emerypharma.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13). vanderbilt.edumlsu.ac.in

¹H NMR Spectroscopy: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. mlsu.ac.in The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for structural interpretation. emerypharma.com

¹³C NMR Spectroscopy: Offers direct information about the carbon skeleton of a molecule. bhu.ac.inuobasrah.edu.iq Each unique carbon atom in a molecule typically gives a distinct signal. bhu.ac.in Proton-decoupled ¹³C NMR spectra are common, where each signal appears as a singlet, simplifying the spectrum. bhu.ac.in

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms. emerypharma.com COSY shows correlations between coupled protons, while HSQC identifies which protons are directly attached to which carbons. emerypharma.com HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). emerypharma.com

Deuterium (B1214612) (²H) NMR: Can be used in specific studies, for example, to investigate reaction mechanisms or molecular dynamics by isotopic labeling.

Nematic-phase NMR: Involves dissolving the molecule in a liquid crystal solvent (nematic phase). This anisotropic environment does not allow for the free tumbling of molecules, and as a result, direct dipole-dipole couplings, which average to zero in isotropic solution, become observable. This provides information on the relative orientation of different parts of the molecule and can be used to determine molecular geometry with high precision.

Table 2: Key NMR Spectroscopy Parameters for Structural Analysis

| Parameter | Information Provided |

| Chemical Shift (δ) | Indicates the electronic environment of the nucleus. vanderbilt.edu |

| Integration | Proportional to the number of nuclei giving rise to the signal. mlsu.ac.in |

| Multiplicity (Splitting) | Reveals the number of neighboring nuclei. mlsu.ac.in |

| Coupling Constant (J) | Measures the interaction between coupled nuclei, providing information on bond connectivity and stereochemistry. emerypharma.com |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful analytical techniques for elucidating the structural properties of molecules like this compound. unitechlink.com IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. unitechlink.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. unitechlink.com For this compound, key characteristic IR absorption bands would include those for the C=O stretching of the aldehyde group, typically found around 1710 cm⁻¹, and vibrations associated with the furan ring. uobabylon.edu.iq The exact position of these bands can be influenced by conjugation between the aldehyde and the furan ring. uobabylon.edu.iq

Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light. spectroscopyonline.com While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. unitechlink.comspectroscopyonline.com In the context of this compound, Raman spectroscopy can also identify the carbonyl and furan ring vibrations. For instance, studies on similar furan derivatives have utilized Raman spectroscopy to characterize the vibrational modes of the furan ring and associated functional groups. ucl.ac.ukacs.org The combination of both IR and Raman spectroscopy can provide a more complete picture of the vibrational properties and molecular structure of this compound and its derivatives. acs.org

Table 1: General IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aldehyde) | ~1710 | Strong |

| C-H (Aldehyde) | ~2720 and ~2820 | Weak to Medium |

| C=C (Furan Ring) | ~1500-1600 | Variable |

| C-O-C (Furan Ring) | ~1000-1300 | Strong |

Data derived from general principles of IR spectroscopy. uobabylon.edu.iq

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound and for identifying it in complex mixtures. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides structural information about the molecule. For this compound (C₆H₆O₂), the molecular ion peak would correspond to its molecular weight. nih.gov Electron ionization (EI) is a common method that can lead to characteristic fragmentation of the this compound molecule. nist.gov

Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for analyzing volatile compounds like this compound. nih.gov In this technique, the components of a mixture are first separated by gas chromatography and then detected by a mass spectrometer. nih.gov This approach has been used for the quantitative analysis of furfural (B47365) and related compounds in various samples, including environmental and food matrices. nih.govcanada.ca

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆O₂ | nih.gov |

| Molecular Weight | 110.11 g/mol | nih.gov |

| Monoisotopic Mass | 110.036779430 Da | nih.gov |

Data sourced from PubChem. nih.gov

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. uobabylon.edu.iq For molecules with conjugated systems, such as this compound, UV-Vis spectroscopy can provide valuable information. The conjugation of the furan ring with the aldehyde group leads to characteristic absorption bands in the UV region. uobabylon.edu.iq

The absorption spectrum of this compound typically exhibits maxima at specific wavelengths, and the intensity of these absorptions is related to the concentration of the compound. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net This technique is often used for quantitative analysis, particularly when coupled with derivatization strategies that shift the absorption to the visible region, enhancing sensitivity and selectivity. nih.goviarc.fr

Table 3: Reported UV Absorption Data for Furanaldehydes

| Compound | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions |

|---|---|---|---|

| 2-Furanaldehyde | ~320 nm | 1.13 x 10⁻¹⁹ cm² molecule⁻¹ | Room Temperature |

Data from a study on the UV absorption cross-sections of furanaldehydes. researchgate.net

Solid-State Characterization (e.g., X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) for derived materials)

While this compound itself is a liquid at room temperature, its derivatives or materials synthesized from it can be in the solid state and can be characterized by various techniques. chembk.com

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid materials. researchgate.net For crystalline derivatives of this compound, XRD can provide detailed information about the arrangement of molecules in the crystal lattice. rsc.orgmdpi.com This information is crucial for understanding the physical properties of the material.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. It can be used to study the particle size, shape, and surface texture of solid derivatives of this compound or polymers synthesized from it.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials at the nanoscale. TEM would be particularly useful for characterizing nanoparticles or nanocomposites derived from this compound.

These techniques are essential in materials science for characterizing new materials synthesized from this compound, such as polymers or metal-organic frameworks, and understanding their structure-property relationships. researchgate.netscielo.org.co

Specialized Detection and Quantification Approaches

Derivatization Strategies for Enhanced Detection (e.g., 2,4-Dinitrophenylhydrazone)

To improve the detection and quantification of this compound, especially at low concentrations, derivatization strategies are often employed. Derivatization involves reacting the analyte with a reagent to form a new compound (a derivative) that has more favorable properties for analysis, such as enhanced UV absorbance or fluorescence. nih.gov

A widely used derivatization reagent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH) . wikipedia.org this compound reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative is typically a colored compound, often yellow, orange, or red, which can be readily detected and quantified using UV-Visible spectroscopy or high-performance liquid chromatography (HPLC) with a UV detector. iarc.frwikipedia.orgmsu.edu The formation of the hydrazone shifts the absorption maximum to a longer wavelength, moving it into the visible region and away from potential interferences. msu.edu This method significantly enhances the sensitivity and selectivity of the analysis. nih.gov

The reaction is a condensation reaction where the -NH₂ group of DNPH undergoes nucleophilic addition to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form the hydrazone. wikipedia.org

Table 4: Common Derivatization Reagents for Aldehydes

| Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Enhanced UV-Vis detection |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | Oxime | Suitable for GC-MS analysis |

Information compiled from various sources on analytical derivatization. nih.govnih.gov

Flow Injection Analysis and Automation

Flow Injection Analysis (FIA) is an automated analytical technique that can be adapted for the rapid and efficient quantification of this compound. hach.com FIA involves injecting a discrete volume of a sample into a continuously flowing carrier stream. usask.ca The carrier stream may contain reagents that react with the analyte to produce a detectable signal. usask.ca The sample zone then passes through a detector that measures a physical property, such as absorbance or fluorescence. libretexts.org

The key advantages of FIA include high sample throughput, low reagent consumption, and excellent reproducibility. hach.comlibretexts.org The system can be fully automated, making it suitable for routine analysis of a large number of samples. For the determination of this compound, an FIA system could be designed where the sample is mixed with a derivatizing agent, such as DNPH, in the flow stream. The resulting colored derivative would then be measured by a downstream spectrophotometric detector. usask.ca The peak height or area in the resulting signal is proportional to the concentration of this compound in the sample. hach.com

Table 5: Comparison of Analytical Approaches

| Method | Principle | Throughput | Automation Potential |

|---|---|---|---|

| Manual Spectrophotometry | Measurement of light absorption after manual mixing of sample and reagents. | Low | Low |

| HPLC with Derivatization | Chromatographic separation followed by detection of a derivative. | Medium | High |

| Flow Injection Analysis (FIA) | Automated injection and reaction in a continuous stream with detection. | High | High |

General comparison based on the principles of each technique. hach.comusask.calibretexts.org

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful and highly sensitive analytical technique for detecting trace levels of chemical compounds. clinmedjournals.orgspectroscopyonline.com The method relies on the significant enhancement of the Raman scattering signal from molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold, silver, or copper. clinmedjournals.orgamericanpharmaceuticalreview.com This enhancement can be several orders of magnitude (up to 10¹⁵), enabling the detection of even single molecules. clinmedjournals.org The primary mechanisms responsible for this phenomenon are electromagnetic enhancement, stemming from localized surface plasmon resonance on the metal nanostructures, and chemical enhancement, which involves charge-transfer interactions between the analyte and the substrate surface. spectroscopyonline.comnih.gov Due to its high sensitivity and specificity, SERS is a promising tool for the rapid, in-situ detection of this compound (furfural) in various complex matrices. researching.cnaip.org

Research Findings in SERS-based Furfural Detection

The application of SERS for furfural analysis has been explored extensively, with a primary focus on developing stable and highly sensitive substrates. Researchers have fabricated a variety of nanostructured substrates to create "hot spots," which are areas of intense electromagnetic fields that lead to strong SERS signals. researching.cnsemanticscholar.org

Studies have demonstrated the successful detection of furfural in diverse media, including transformer oil, aqueous solutions, and alcoholic beverages. semanticscholar.orgmdpi.comnih.gov In the context of electrical equipment maintenance, detecting dissolved furfural in transformer oil is crucial for assessing the aging status of the oil-paper insulation. mdpi.comresearchgate.net Traditional methods for this analysis often require complex sample preparation, whereas SERS allows for direct, in-situ measurements. researching.cnaip.org

Several types of SERS substrates have been developed for furfural detection:

Silver (Ag) and Gold (Au) Nanoparticle-Based Substrates: Silver and gold nanoparticles are the most commonly used materials for SERS substrates due to their excellent plasmonic properties and stability. clinmedjournals.orgnih.gov Researchers have used self-assembled silver nanoparticles to detect furfural in transformer oil, achieving good linearity over a range of concentrations. mdpi.com Another approach involved synthesizing Au nanoparticle/Au film substrates for detecting furfural in aqueous solutions, with an optimized structure consisting of six layers of 60 nm AuNPs on a 30 nm thick Au film. semanticscholar.org This substrate yielded a detection limit of 4.8 ppm. semanticscholar.org

Composite Substrates: To further enhance sensitivity and stability, composite materials have been investigated. A substrate made of carbon nanotubes combined with flower-like silver nanoparticles (CNTs-FAgNPs) was used for the in-situ detection of furfural in oil, achieving a detection limit of 7 mg/L. researching.cn The large surface area of the carbon nanotubes helps to adsorb more silver nanoparticles, creating a higher density of SERS "hot spots". researching.cn Another innovative substrate, MXene (Ti₃C₂Tₓ) loaded with silver nanoparticles, was developed for the rapid detection of furfural in Baijiu, a Chinese liquor. nih.gov This method demonstrated high sensitivity, with a detection limit as low as 0.5 mg/L. nih.gov A flexible substrate using carbon cloth decorated with Au-Ag nanoparticles (CC-Au-Ag) has also been shown to be effective, detecting furfural down to 0.01 mg/L in Canola oil. researchgate.net

Density Functional Theory (DFT) calculations have been used to understand the interaction between the furfural molecule and the silver surface. researchgate.net These studies suggest that the furfural molecule adsorbs onto the silver surface through the non-bonding electrons of the carbonyl oxygen atom, with the furan ring oriented vertically to the metal surface. researchgate.net This specific orientation and the charge transfer between the molecule and the metal contribute to the chemical enhancement mechanism of the SERS signal. mdpi.com

The characteristic Raman peaks of furfural are essential for its identification and quantification. The most prominent peaks are typically observed around 1662 cm⁻¹ and 1571 cm⁻¹, which are often assigned to the stretching vibration of the C=O group and vibrations of the furan ring. mdpi.comresearchgate.net

Table 1: SERS Substrates for this compound (Furfural) Detection

| SERS Substrate | Analyzed Matrix | Limit of Detection (LOD) | Key Findings | Reference |

|---|---|---|---|---|

| Self-assembled Silver Nanoparticles | Transformer Oil | 14.4 mg/L (by LRS), SERS showed enhancement | Demonstrated effective signal enhancement; quantitative analysis using the 1662 cm⁻¹ peak. | mdpi.com |

| CNTs-FAgNPs | Transformer Oil | 7 mg/L | The substrate's 3D structure and large surface area create more "hot spots," improving sensitivity. | researching.cn |

| Au Nanoparticle/Au Film | Aqueous Solution | 4.8 ppm (mg/L) | Optimized substrate with six layers of AuNPs showed good reproducibility and stability. | semanticscholar.org |

| MXene (Ti₃C₂Tₓ) @Ag Nanoparticles | Baijiu | 0.5 mg/L | Offers a rapid, low-cost, and sensitive method for quantitative analysis in complex beverages. | nih.gov |

| Carbon Cloth-Au-Ag (CC-Au-Ag) | Insulating Oils (Canola, Mineral, etc.) | 0.01 mg/L (in Canola oil) | Flexible substrate with high sensitivity; LOD varies with the physical properties of the oil. | researchgate.net |

Table 2: Characteristic Raman Peaks of this compound in SERS Studies

| Reported Peak (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|

| ~1662 | Stretching vibration of the carbonyl group (C=O) | mdpi.com |

| ~1571 | Stretching motion of C=O and asymmetrical stretching of C=C in the furan ring | researchgate.net |

| ~1474 | In-plane ring breathing of the furan ring | researchgate.net |

| ~1272 | Independent characteristic peak | mdpi.com |

| ~1229 | Independent characteristic peak | mdpi.com |

Derivatives and Chemical Transformations of 2 Furanacetaldehyde 2 Furanaldehyde / Furfural

Catalytic Hydrogenation and Oxidation Studies

The catalytic transformation of 2-furanacetaldehyde, commonly known as furfural (B47365), represents a cornerstone of biorefinery processes, enabling the synthesis of a wide array of valuable chemicals and fuel additives. Research in this area is broadly focused on hydrogenation and oxidation reactions, which selectively target the aldehyde group and the furan (B31954) ring.

Synthesis of Furfuryl Alcohol and its Reduced Forms (e.g., Tetrahydrofurfuryl Alcohol)

The selective hydrogenation of the carbonyl group in furfural yields furfuryl alcohol, a key intermediate for resins, solvents, and other fine chemicals. ul.ie Further hydrogenation of both the furan ring and the alcohol group produces tetrahydrofurfuryl alcohol (THFA), a versatile and biodegradable solvent.

The production of furfuryl alcohol has traditionally relied on copper chromite catalysts, but environmental concerns have driven the development of alternative systems. ul.ie Research has shown that platinum-based catalysts exhibit high selectivity towards furfuryl alcohol. For instance, a 0.9% Pt/SiO2 catalyst was identified as a suitable candidate for this conversion. ul.ie The choice of solvent is also critical; while ethanol (B145695) can lead to the formation of by-products like 2-furaldehyde diethyl acetal, using toluene (B28343) as a solvent favors the selective formation of furfuryl alcohol. ul.ie Non-precious metal catalysts, such as Cu-Al2O3-ZnO, have also demonstrated high efficiency, achieving over 99.0% conversion of furfural and selectivity to furfuryl alcohol under optimized conditions. rsc.org

The one-step hydrogenation of furfural to THFA is an economically favorable process as it reduces intermediate separation steps. google.com Various catalytic systems have been explored for this direct conversion. For example, a highly dispersed nano-scale Ni2P microcrystal catalyst supported on a mesoporous silicon skeleton has achieved a THFA yield of over 98% under low-temperature conditions (10-60 °C). google.com Bimetallic catalysts, such as solid-supported Cu-Ni, have also been employed for the complete hydrogenation of furfural to THFA. google.com Furthermore, PtNi alloy catalysts on an active carbon support have shown high yields of THFA (93%) at a low temperature of 35 °C. acs.org Rhodium-on-carbon (Rh/C) catalysts have also been effective, yielding 92% THFA in an aqueous medium at 30 °C. researchgate.net

Table 1: Catalytic Systems for Tetrahydrofurfuryl Alcohol (THFA) Synthesis from Furfural

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | THFA Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Nano-scale Ni2P | Mesoporous Silicon | - | 10-60 | 0.5-5 | >98 | google.com |

| Cu-Ni | Solid Support | - | 90-130 | 0.1-0.6 | - | google.com |

| PtNi Alloy | Active Carbon | - | 35 | 2 | 93 | acs.org |

| Rh/C | Carbon | Water | 30 | - | 92 | researchgate.net |

| Ni-based | - | Water | 80-180 | 0.5-10 | 94 | google.com |

Formation of Furan Carboxylic Acids (e.g., Furoic Acid, Maleic Acid) and Related Oxo-Compounds

The oxidation of furfural leads to the formation of valuable carboxylic acids. The selective oxidation of the aldehyde group yields 2-furoic acid, an important intermediate in the pharmaceutical and optical industries. nih.gov Further oxidation and ring-opening can produce maleic acid, a commodity chemical with wide-ranging applications. wur.nl

The synthesis of 2-furoic acid from furfural has been achieved using various catalytic systems. A 5 wt% Ru/C catalyst in the presence of Na2CO3 has been shown to yield 83% of 2-furoic acid at 120 °C using molecular oxygen as the oxidant. nih.gov Non-noble metal catalysts, such as δ-MnO2, have also demonstrated excellent activity under base-free conditions, achieving 99.04% furfural conversion and 100% selectivity to furoic acid. mdpi.com Gold-palladium nanoparticles supported on magnesium hydroxide (B78521) (AuPd/Mg(OH)2) have also been used for the selective oxidation of furfural to furoic acid. rsc.org

The production of maleic acid from furfural is a more complex transformation that involves the oxidation of both the aldehyde group and the furan ring. A two-step cascade approach has been developed, where furfural is first photochemically oxidized to 5-hydroxy-2(5H)-furanone, which is then further oxidized to maleic acid either electrochemically or enzymatically. wur.nlacs.org Another method involves the use of hydrogen peroxide as an oxidant with a titanium silicalite (TS-1) catalyst, which can achieve a maleic acid yield of up to 78% in a single step. csic.es A catalyst-free process using high-frequency ultrasound has also been reported to achieve 70% selectivity for maleic acid with 92% furfural conversion. rsc.org Additionally, a system using KBr/g-C3N4 as a heterogeneous catalyst with hydrogen peroxide has yielded 70.0% maleic acid. ncsu.edu

Table 2: Catalytic Systems for the Oxidation of Furfural to Carboxylic Acids

| Product | Catalyst | Oxidant | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Furoic Acid | 5 wt% Ru/C | O2 | 120 | 83 | nih.gov |

| 2-Furoic Acid | δ-MnO2 | - | 120 | 100 (selectivity) | mdpi.com |

| Maleic Acid | Photochemical/Electrochemical | - | - | High | wur.nlacs.org |

| Maleic Acid | TS-1 | H2O2 | 50 | 78 | csic.es |

| Maleic Acid | KBr/g-C3N4 | H2O2 | - | 70 | ncsu.edu |

Development and Evaluation of Catalytic Systems (e.g., Noble Metal, Non-Noble Metal, MOF-based Catalysts)

The development of efficient and robust catalysts is crucial for the economic viability of furfural conversion processes. Research has explored a wide range of catalytic materials, including noble metals, non-noble metals, and metal-organic frameworks (MOFs).

Noble Metal Catalysts: Noble metals like platinum (Pt), palladium (Pd), rhodium (Rh), and ruthenium (Ru) are highly active for hydrogenation and oxidation reactions. ul.ieacs.orgresearchgate.netnih.gov Platinum has shown high selectivity for furfuryl alcohol production, while palladium is effective for furfural conversion. ul.ie Rhodium catalysts are efficient for the synthesis of THFA. researchgate.net Ruthenium supported on carbon has been used for the selective oxidation of furfural to furoic acid. nih.gov Bimetallic noble metal catalysts, such as PtNi, can exhibit enhanced performance due to synergistic effects. acs.org While highly effective, the high cost and limited availability of noble metals are significant drawbacks for large-scale industrial applications. researchgate.netnih.gov

Non-Noble Metal Catalysts: To address the cost issue of noble metals, significant research has focused on developing catalysts based on abundant and inexpensive non-noble metals such as nickel (Ni), copper (Cu), cobalt (Co), and iron (Fe). rsc.orggoogle.commdpi.commdpi.commdpi.comrsc.org Nickel-based catalysts, like Ni2P and Cu-Ni, have proven effective for the complete hydrogenation of furfural to THFA. google.com Copper-based catalysts, often in combination with other metals like zinc and aluminum, are highly selective for the hydrogenation of furfural to furfuryl alcohol. rsc.org Manganese dioxide (MnO2) has emerged as a promising non-noble metal catalyst for the oxidation of furfural to furoic acid. mdpi.com The development of non-noble metal catalysts with high activity, selectivity, and stability remains an active area of research. rsc.orgfrontiersin.org

MOF-based Catalysts: Metal-organic frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for catalysis. nih.govrsc.orgfraunhofer.demdpi.com MOFs and their derivatives have been investigated for furfural hydrogenation reactions. rsc.org For example, zirconium-based MOFs like UiO-66 and MOF-808 have been used as catalysts for biomass conversion, including reactions involving furanic compounds. mdpi.comresearchgate.net The thermal and chemical stability of MOFs under reaction conditions can be a challenge, and often MOF-derived materials, created through pyrolysis, are used to overcome these limitations. nih.gov

Condensation Reactions and Heterocyclic Synthesis

Beyond hydrogenation and oxidation, this compound is a valuable precursor for the synthesis of various heterocyclic compounds through condensation reactions. These reactions typically involve the reaction of the aldehyde group with nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

Formation of Schiff Bases and their Metal Complexes

Schiff bases, or imines, are formed through the condensation reaction of the aldehyde group of furfural with primary amines. nih.govresearchgate.net These compounds, characterized by the -N=CH- functional group, are versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. nih.govphilarchive.orgxiahepublishing.compjoes.com The nitrogen atom of the imine group acts as a donor, and other heteroatoms within the Schiff base ligand can also participate in coordination, leading to the formation of bidentate, tridentate, or tetradentate complexes. nih.gov The formation of these complexes can modify the steric and electronic properties of the metal ion, which is particularly useful for stabilizing less stable ions at higher oxidation states. nih.gov These metal complexes have shown potential in various applications, including catalysis. xiahepublishing.com

Construction of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyrazolines)

This compound serves as a building block for the synthesis of various nitrogen-containing heterocycles, which are important scaffolds in pharmaceuticals and materials science.

Pyrroles: Pyrroles can be synthesized from furan derivatives through reactions that introduce a nitrogen atom into the ring. One common method is the reaction of furan with ammonia (B1221849) in the presence of a catalyst like alumina (B75360) (Al2O3). youtube.com Another general approach for pyrrole (B145914) synthesis involves the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds. uomustansiriyah.edu.iqresearchgate.net While not a direct reaction of furfural, derivatives of furfural can be converted to the necessary precursors for this synthesis. More advanced methods involve the use of tosylmethyl isocyanides (TosMICs) in cycloaddition reactions. nih.gov

Pyrazolines: Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms and one double bond, can be synthesized from chalcones derived from furan. orientjchem.orgijcrt.orgjrespharm.com The synthesis typically involves a Claisen-Schmidt condensation of a furan-based ketone with an aldehyde to form a chalcone (B49325), followed by a cyclization reaction with hydrazine (B178648) hydrate (B1144303). orientjchem.orgjrespharm.com Microwave-assisted synthesis has been employed to accelerate these reactions. orientjchem.org Various substituted pyrazolines can be obtained by using different substituted aldehydes and ketones in the initial chalcone synthesis. ijcrt.organnalsofrscb.ronih.gov

Synthesis of Organometallic Derivatives

The versatile chemical nature of this compound, also known as furfural, allows for the synthesis of various organometallic derivatives through cross-coupling reactions. These reactions typically involve the activation of a C-H or C-X (where X is a halogen) bond by a metal catalyst, enabling the formation of a new carbon-carbon bond with an organometallic reagent.

Palladium-catalyzed reactions are prominent in the synthesis of aryl-substituted furfural derivatives. An efficient method for the direct C-5 arylation of 2-furaldehyde has been developed using functionalized aryl halides and a palladium(II) chloride catalyst under relatively mild conditions. researchgate.net This regioselective method provides a pathway to a range of 5-aryl-2-formylfuran derivatives. researchgate.net To optimize such processes and minimize side reactions like homocoupling, a strategy of adding the arylating agent via a syringe pump over an extended period to the furfural solution can be employed. researchgate.net

Another significant route involves the use of organozinc reagents. Facile synthetic pathways for preparing a wide array of 5-substituted 2-furaldehydes have been established. nih.gov These methods include the palladium-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde (B32451). nih.gov A notable development in this area is the use of the novel organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which can be prepared by the direct insertion of highly active zinc into 2-(5-bromofuran-2-yl)-1,3-dioxolane. nih.gov

The synthesis of 5-phenyl-2-furaldehyde, a key derivative, can be accomplished through several organometallic routes. One method involves the coupling of phenyl boronic acid with 5-bromo-2-furaldehyde in water, using tetrabutylammonium (B224687) bromide and palladium(II) acetate (B1210297) as the catalytic system. ekb.eg Another approach utilizes the reaction of 5-bromo-2-furaldehyde with phenyl tributyl tin, catalyzed by Pd(PPh₃)₂Cl₂ in refluxing dichloroethane. ekb.eg

Table 1: Synthesis of 5-Aryl-2-Furaldehyde Derivatives

| Furaldehyde Reactant | Coupling Partner | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| 2-Furaldehyde | Functionalized Aryl Halides | Palladium(II) chloride | 5-Aryl-2-formylfuran derivatives | researchgate.net |

| 5-Bromo-2-furaldehyde | Aryl- and Heteroarylzinc Halides | Palladium Catalyst | 5-Substituted 2-furaldehydes | nih.gov |

| 5-Bromo-2-furaldehyde | Phenyl boronic acid | Palladium(II) acetate / Tetrabutylammonium bromide | 5-Phenyl-2-furaldehyde | ekb.eg |

Fundamental Mechanistic Reactivity Studies

The reactivity of this compound is complex, governed by its two primary functional components: the aldehyde group and the furan ring. Mechanistic studies have explored its behavior under various conditions, from catalytic surfaces to atmospheric reactions.

On metal surfaces, such as Platinum (Pt), furfural's reactivity is crucial for catalytic upgrading processes. Studies on a Pt(111) surface show that at low temperatures (around 175 K), furfural chemisorbs without dissociation. researchgate.net The bonding involves the hybridization of the furan ring's π orbitals with the d-band of the platinum, which can lead to a loss of aromaticity. researchgate.net At higher temperatures, decomposition occurs alongside desorption, leading to decarbonylation to produce furan, carbon monoxide (CO), and hydrogen (H₂). researchgate.net Catalytic studies reveal two main reaction pathways: hydrogenation of the aldehyde group to form furfuryl alcohol, and decarbonylation to yield furan. researchgate.net The product distribution is highly dependent on temperature, with lower temperatures favoring hydrogenation and higher temperatures favoring decarbonylation. researchgate.net

The reaction of furfural with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and chlorine (Cl) atoms has also been a subject of mechanistic investigation. mdpi.com Two primary reaction mechanisms are proposed: abstraction of the aldehydic hydrogen from the formyl group, and electrophilic addition to the double bonds of the furan ring, particularly at the C5 position. mdpi.com Theoretical studies suggest that for OH and NO₃ radicals, the reaction proceeds mainly through addition at the C5 position. mdpi.com Experimental product analysis from the reaction of furfural with these oxidants has identified main gas-phase products such as 5-chloro-2(5H)-furanone (from Cl reaction), maleic anhydride (B1165640), 2-nitrofuran (B122572) (from NO₃ reaction), and CO. mdpi.comresearchgate.net The identification of these products confirms that both H-abstraction and ring addition mechanisms occur. mdpi.com

Table 2: Mechanistic Pathways of this compound Reactivity

| Reaction Condition | Proposed Mechanism(s) | Key Products/Intermediates | Research Findings | Ref. |

|---|---|---|---|---|

| Catalysis on Pt(111) surface | Hydrogenation, Decarbonylation | Furfuryl alcohol, Furan, CO | Product selectivity is temperature-dependent. Low temp favors hydrogenation; high temp favors decarbonylation. | researchgate.net |

| Reaction with OH/NO₃ radicals | H-abstraction (aldehyde), Electrophilic addition (C5 of furan ring) | 2-Nitrofuran, Maleic anhydride | Addition at the C5 position is suggested as the main pathway. | mdpi.com |

| Reaction with Cl atoms | H-abstraction (aldehyde), Electrophilic addition (C5 of furan ring) | 5-chloro-2(5H)-furanone, CO | Both mechanisms are confirmed by product analysis. | mdpi.comresearchgate.net |

Catalytic oxidation of furfural provides another avenue for valuable chemical synthesis. Using hydrogen peroxide (H₂O₂) as an oxidant and heterogeneous catalysts like copper-impregnated zeolites, furfural conversion can exceed 90%. utn.edu.ar The reaction can yield products such as furoic acid, maleic acid, and succinic acid, indicating complex pathways involving oxidation, decarbonylation, and ring-opening reactions. utn.edu.ar The presence of a base, like sodium hydroxide, in the reaction medium was found to favor the formation of succinic acid. utn.edu.ar These studies highlight how reaction conditions and catalyst choice can steer the mechanistic pathway toward specific, high-value chemical products.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,1′-diacetylferrocene |

| 2-(5-bromofuran-2-yl)-1,3-dioxolane |

| This compound (Furfural, 2-Furanaldehyde) |

| 2-nitrofuran |

| 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide |

| 5-Aryl-2-formylfuran |

| 5-bromo-2-furaldehyde |

| 5-chloro-2(5H)-furanone |

| 5-Phenyl-2-furaldehyde |

| Acetic acid |

| Acetylferrocene |

| Benzene |

| Carbon monoxide |

| Dichloroethane |

| Ferrocene |

| Furan |

| Furfuryl alcohol |

| Furoic acid |

| Hydrogen |

| Hydrogen peroxide |

| Maleic acid |

| Maleic anhydride |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Phenyl boronic acid |

| Phenyl tributyl tin |

| Sodium hydroxide |

| Succinic acid |

| Tetrabutylammonium bromide |

| Toluene |

Occurrence and Environmental Distribution in Academic Contexts

Biogenic and Natural Occurrence

2-Furanacetaldehyde is a naturally occurring compound found in a variety of plants and food items. atamanchemicals.comatamanchemicals.com It is a constituent of various essential oils and is also found in fusel oil. atamanchemicals.com The compound is formed through the dehydration of sugars present in agricultural byproducts like corncobs, oat and wheat bran, and sawdust. atamanchemicals.comatamanchemicals.com Its name, derived from the Latin "furfur" meaning bran, reflects its common origin. atamanchemicals.com

The compound's presence has been reported in numerous foods, including coffee, with concentrations ranging from 55 to 255 mg/kg, and whole grain bread, at 26 mg/kg. atamanchemicals.com It is also a known Maillard reaction product, which contributes to the aroma and flavor of many cooked foods. atamanchemicals.comnih.gov Specific organisms where this compound has been identified include Vitis rotundifolia (muscadine grape) and Campsis grandiflora. atamanchemicals.comatamanchemicals.com

Essential oils, which are complex mixtures of volatile compounds from plants, can contain this compound. cmpcollege.ac.infemaflavor.org These oils are secondary metabolites in plants and serve various ecological functions. cmpcollege.ac.in The chemical composition of essential oils, including the presence of aldehydes like this compound, is diverse and depends on the plant species. femaflavor.org

Anthropogenic Sources and Industrial Emissions

Human activities are a significant source of this compound in the environment. atamanchemicals.com Industrial processes are a primary contributor, particularly the wood pulp industry. who.int The compound is formed during the acid hydrolysis of pentosan polysaccharides found in non-food agricultural residues and wood wastes to produce furfural (B47365) commercially. atamanchemicals.comatamanchemicals.com The sulfite (B76179) evaporator condensate from wood pulp mills can contain high concentrations of 2-furaldehyde, with reported averages around 274 mg/litre. who.int

Biomass burning is another major anthropogenic source of furanoids, including this compound. acs.org The pyrolysis and combustion of biomass polymers like cellulose (B213188) and hemicellulose release these compounds into the atmosphere. acs.org This includes emissions from wildfires, which are increasing in frequency, as well as from the burning of agricultural waste and for domestic heating and cooking. acs.orgcopernicus.org The combustion of coal and wood for energy also contributes to its release. atamanchemicals.comatamanchemicals.com

Other industrial emissions that contribute to the presence of this compound include its use as a solvent in petroleum refining and in the production of phenolic resins. atamanchemicals.comatamanchemicals.com It has also been detected in the wastewater of synthetic rubber plants. who.int

Environmental Monitoring and Analysis in Research Studies

The environmental presence of this compound has been the subject of various monitoring studies, which have detected it in different environmental compartments.

Surface Water: In the late 1970s, a study in a heavily industrialized area of the USA detected 2-Furaldehyde in 1 out of 204 surface water samples at a concentration of 2 µ g/litre . who.int It was also found in 1 out of 13 samples from the Lake Michigan basin at the same concentration. who.int However, a 1996 monitoring program in Japan did not detect the compound in 33 surface water samples. who.int The discharge of untreated or improperly treated wastewater is a significant source of pollution for surface waters. researchgate.net

Air: Monitoring studies have confirmed the presence of this compound in the air. In Japan, it was detected in 6 out of 15 air samples in two cities, with concentrations ranging from 42 to 120 ng/m³. who.int It was also detected, though not quantified, in the air above the Black Forest in Germany in the mid-1980s. who.int A single study quantified both indoor and outdoor air concentrations at around 1 µg/m³. who.int Furanoids are observed in both remote and urban areas, partly due to the widespread nature of biomass burning. acs.org

Wastewater: Wastewater from certain industrial activities shows significant levels of this compound. For instance, the wastewater from a synthetic rubber plant contained the compound at a concentration of 1.7 µ g/litre . who.int Considerably higher concentrations have been reported in the sulfite evaporator condensate from pulp mills, with levels ranging from 10 to 1280 mg/litre. who.int Wastewater-based epidemiology (WBE) is an emerging field for monitoring various chemical indicators of public and environmental health. crew.ac.uk

Table 1. Research Findings on this compound Detection in Environmental Samples

| Environmental Compartment | Location/Source | Concentration |

|---|---|---|

| Surface Water | Heavily industrialized area, USA | 2 µg/litre who.int |

| Lake Michigan basin, USA | 2 µg/litre who.int | |

| Air | Two cities, Japan | 42–120 ng/m³ who.int |

| Indoor and Outdoor Air | ~1 µg/m³ who.int | |

| Wastewater | Synthetic rubber plant | 1.7 µg/litre who.int |

| Sulfite evaporator condensate (pulp mills) | 10–1280 mg/litre who.int | |

| Sulfite evaporator condensate (average) | 274 mg/litre who.int |

Emerging Research Directions and Future Outlook for 2 Furanacetaldehyde 2 Furanaldehyde / Furfural

Advanced Computational and Theoretical Modeling (e.g., Quantum Chemical Calculations)

Computational chemistry, particularly through the use of quantum chemical calculations like Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex mechanisms of furfural (B47365) conversion at the atomic level. worldscientific.com These theoretical models provide profound insights into reaction pathways, catalyst-substrate interactions, and electronic properties that are often difficult to probe experimentally. csic.es

Detailed research findings from DFT calculations have been instrumental in designing more efficient catalysts. For instance, studies on various metal surfaces have elucidated the most stable adsorption configurations of furfural, revealing that the furan (B31954) ring typically lies flat on the catalyst surface. researchgate.net This orientation is crucial for subsequent reactions. Theoretical investigations have mapped out the potential energy surfaces for key transformations like hydrodeoxygenation (HDO) and hydrogenation. wikipedia.orgacs.org On bimetallic catalysts such as CuNiCu(111), DFT calculations have identified the lowest energy barriers for specific reaction steps, determining, for example, that the initial hydrogenation of the carbonyl carbon is the most favorable first step in converting furfural to 2-methylfuran (B129897). wikipedia.orgrsc.org